Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine
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Overview
Description
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is an organic compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or nitroso group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar bicyclic structure but differs in its functional groups.
Dimethylamine: A simpler amine with a different structure and reactivity.
Quinoline: A related compound with a different ring structure and chemical properties.
Uniqueness
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is unique due to its specific combination of the tetrahydroquinoline core and dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Dimethyl(1,2,3,4-tetrahydroquinolin-6-ylmethyl)amine is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Tetrahydroquinolines
Tetrahydroquinolines are bicyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial , anticancer , and anti-inflammatory effects. The structure of tetrahydroquinolines allows them to interact with various biological targets, making them valuable in medicinal chemistry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values in the low micromolar range for several derivatives, indicating potent anticancer activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 (breast cancer) | 0.28 |
Compound B | HCT-116 (colon cancer) | 0.16 |
Compound C | A549 (lung cancer) | 0.48 |
The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases (G2/M phase), which are critical for halting cancer progression .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that certain tetrahydroquinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. Tetrahydroquinoline derivatives have been shown to suppress inflammatory responses in vitro. For example, compounds have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-induced models .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives found that specific modifications at the nitrogen atom significantly enhanced potency against breast and colon cancer cell lines. The most effective derivatives exhibited IC50 values below 0.3 µM .
- Antimicrobial Efficacy : In a screening of tetrahydroquinoline derivatives against common bacterial strains, several compounds demonstrated minimum inhibitory concentrations (MICs) in the micromolar range, indicating promising leads for antibiotic development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many tetrahydroquinoline derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : These compounds can modulate receptor activity related to inflammation and apoptosis pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent cell death .
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1,2,3,4-tetrahydroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI Key |
LGZBMTRATKHPNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)NCCC2 |
Origin of Product |
United States |
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